molecular formula C21H21N3O5 B10887095 (5Z)-1-(3,4-dimethylphenyl)-5-{[5-(morpholin-4-yl)furan-2-yl]methylidene}pyrimidine-2,4,6(1H,3H,5H)-trione

(5Z)-1-(3,4-dimethylphenyl)-5-{[5-(morpholin-4-yl)furan-2-yl]methylidene}pyrimidine-2,4,6(1H,3H,5H)-trione

Cat. No.: B10887095
M. Wt: 395.4 g/mol
InChI Key: VBXTVVKOHLNUQK-ATVHPVEESA-N
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Description

1-(3,4-DIMETHYLPHENYL)-5-[(Z)-1-(5-MORPHOLINO-2-FURYL)METHYLIDENE]-2,4,6(1H,3H)-PYRIMIDINETRIONE is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a pyrimidine ring, a morpholine group, and a furan ring. The presence of these functional groups makes it an interesting subject for research in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3,4-DIMETHYLPHENYL)-5-[(Z)-1-(5-MORPHOLINO-2-FURYL)METHYLIDENE]-2,4,6(1H,3H)-PYRIMIDINETRIONE typically involves multi-step organic reactions One common method includes the condensation of 3,4-dimethylbenzaldehyde with a suitable pyrimidine derivative under acidic or basic conditions

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process.

Chemical Reactions Analysis

Types of Reactions: 1-(3,4-DIMETHYLPHENYL)-5-[(Z)-1-(5-MORPHOLINO-2-FURYL)METHYLIDENE]-2,4,6(1H,3H)-PYRIMIDINETRIONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions, depending on the functional groups involved.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

1-(3,4-DIMETHYLPHENYL)-5-[(Z)-1-(5-MORPHOLINO-2-FURYL)METHYLIDENE]-2,4,6(1H,3H)-PYRIMIDINETRIONE has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study cellular processes.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1-(3,4-DIMETHYLPHENYL)-5-[(Z)-1-(5-MORPHOLINO-2-FURYL)METHYLIDENE]-2,4,6(1H,3H)-PYRIMIDINETRIONE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

  • 1-(3,4-DIMETHYLPHENYL)-5-[(Z)-1-(5-MORPHOLINO-2-FURYL)METHYLIDENE]-2,4,6(1H,3H)-PYRIMIDINETRIONE
  • 1-(3,4-DIMETHYLPHENYL)-5-[(Z)-1-(5-MORPHOLINO-2-FURYL)METHYLIDENE]-2,4,6(1H,3H)-PYRIMIDINETRIONE

Comparison: Compared to other similar compounds, 1-(3,4-DIMETHYLPHENYL)-5-[(Z)-1-(5-MORPHOLINO-2-FURYL)METHYLIDENE]-2,4,6(1H,3H)-PYRIMIDINETRIONE stands out due to its unique combination of functional groups, which confer specific chemical and biological properties. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound for research and development.

Properties

Molecular Formula

C21H21N3O5

Molecular Weight

395.4 g/mol

IUPAC Name

(5Z)-1-(3,4-dimethylphenyl)-5-[(5-morpholin-4-ylfuran-2-yl)methylidene]-1,3-diazinane-2,4,6-trione

InChI

InChI=1S/C21H21N3O5/c1-13-3-4-15(11-14(13)2)24-20(26)17(19(25)22-21(24)27)12-16-5-6-18(29-16)23-7-9-28-10-8-23/h3-6,11-12H,7-10H2,1-2H3,(H,22,25,27)/b17-12-

InChI Key

VBXTVVKOHLNUQK-ATVHPVEESA-N

Isomeric SMILES

CC1=C(C=C(C=C1)N2C(=O)/C(=C\C3=CC=C(O3)N4CCOCC4)/C(=O)NC2=O)C

Canonical SMILES

CC1=C(C=C(C=C1)N2C(=O)C(=CC3=CC=C(O3)N4CCOCC4)C(=O)NC2=O)C

Origin of Product

United States

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